molecular formula C13H20N2O2 B5687313 N'-(1,3-benzodioxol-5-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine

N'-(1,3-benzodioxol-5-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B5687313
M. Wt: 236.31 g/mol
InChI Key: MWTMSSKNLUXCLB-UHFFFAOYSA-N
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Description

N’-(1,3-benzodioxol-5-ylmethyl)-N,N,N’-trimethylethane-1,2-diamine is a synthetic organic compound characterized by the presence of a benzodioxole ring and a trimethylethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-ylmethyl)-N,N,N’-trimethylethane-1,2-diamine typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with N,N,N’-trimethylethane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-ylmethyl)-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N’-(1,3-benzodioxol-5-ylmethyl)-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-ylmethyl)-N,N,N’-trimethylethane-1,2-diamine involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The trimethylethane-1,2-diamine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness

N’-(1,3-benzodioxol-5-ylmethyl)-N,N,N’-trimethylethane-1,2-diamine is unique due to its specific combination of a benzodioxole ring and a trimethylethane-1,2-diamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-14(2)6-7-15(3)9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTMSSKNLUXCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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